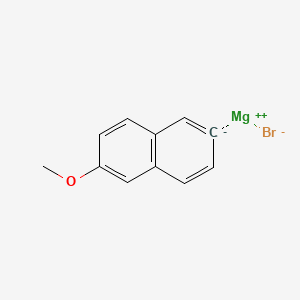

6-Methoxy-2-naphthylmagnesium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Methoxy-2-naphthylmagnesium bromide is a synthetic compound that belongs to the class of organometallic compounds. It has an empirical formula of C11H9BrMgO and a molecular weight of 261.40 . This compound is typically available as a 0.5 M solution in tetrahydrofuran (THF) .

Molecular Structure Analysis

The molecular structure of 6-Methoxy-2-naphthylmagnesium bromide can be represented by the SMILES stringCOc1ccc2cc([Mg]Br)ccc2c1 . This indicates that the molecule consists of a 2-naphthyl group substituted with a methoxy group at the 6-position and a magnesium bromide group at the 2-position. Physical And Chemical Properties Analysis

6-Methoxy-2-naphthylmagnesium bromide is a highly flammable liquid and vapor . It has a concentration of 0.5 M in THF and a density of 0.966 g/mL at 25 °C .Scientific Research Applications

Synthesis of Tricyclic Ketones

6-Methoxy-2-naphthylmagnesium bromide has been utilized in the synthesis of tricyclic ketones. Specifically, its reaction with enol ethers leads to the formation of complex tricyclic structures, as demonstrated in a study by Zav’yalov and Kondrat'eva (1960) (Zav’yalov & Kondrat'eva, 1960).

Facilitating Nucleophilic Aromatic Substitution

This compound also plays a crucial role in nucleophilic aromatic substitution reactions. For instance, it has been used in the synthesis of 2-nitro-1,1'-binaphthyls, as reported by Hattori et al. (2002) (Hattori et al., 2002).

Intermediate in Anti-inflammatory Agents

Another significant application is its role as an intermediate in the preparation of non-steroidal anti-inflammatory agents. Xu and He (2010) discussed its importance in synthesizing key components like nabumetone and naproxen (Xu & He, 2010).

Synthesis of Potential Carcinogenic Metabolites

Pataki and Balick (1977) explored its use in synthesizing potential metabolites of carcinogenic substances, highlighting its relevance in understanding chemical carcinogenesis (Pataki & Balick, 1977).

Development of Non-Linear Optical Materials

In the field of materials science, the compound has been investigated for its potential in non-linear optical properties. Sarojini et al. (2005) studied its use in developing materials with specific optical characteristics (Sarojini et al., 2005).

Chiral Resolution Applications

The compound has also found application in the field of chiral resolution. Takayoshi et al. (2005) designed 6-Methoxy-2-naphthylglycolic acid, a derivative, as a novel resolving agent with improved chiral recognition ability (Takayoshi et al., 2005).

Safety and Hazards

properties

IUPAC Name |

magnesium;6-methoxy-2H-naphthalen-2-ide;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9O.BrH.Mg/c1-12-11-7-6-9-4-2-3-5-10(9)8-11;;/h3-8H,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMNAMUAQVNNBC-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=[C-]C=C2.[Mg+2].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrMgO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene](/img/structure/B2375728.png)

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2375735.png)

![4H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2375747.png)

![5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride](/img/structure/B2375749.png)